3-bromo-4-(propan-2-yl)benzaldehyde
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Overview
Description
3-Bromo-4-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-(propan-2-yl)benzaldehyde typically involves the bromination of 4-(propan-2-yl)benzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products:
Oxidation: 3-bromo-4-(propan-2-yl)benzoic acid.
Reduction: 3-bromo-4-(propan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(propan-2-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-4-(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-Bromobenzaldehyde: Lacks the isopropyl group, leading to different reactivity and applications.
4-Bromobenzaldehyde: The bromine atom is positioned differently, affecting its chemical behavior and uses.
3-Bromo-5-(propan-2-yl)benzaldehyde: Similar structure but with different substitution pattern, leading to varied properties
Uniqueness: Its specific substitution pattern allows for targeted modifications and interactions in various chemical and biological contexts.
Properties
CAS No. |
461425-83-2 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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